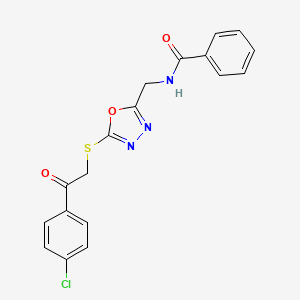

N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

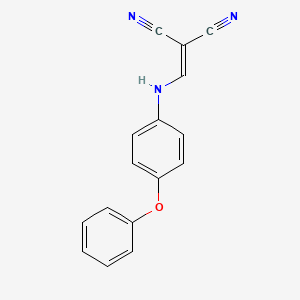

“N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide” is a chemical compound that belongs to the class of aromatic compounds known as anilides . Anilides are compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of “N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide” can be confirmed by techniques such as NMR and IR spectroscopy . For example, in the 1H-NMR spectra of similar compounds, the D2O exchangeable sulfonamide proton appeared at 10–11 ppm, whereas the two different types of aromatic protons of the 4-chlorophenyl ring showed up as two distinct doublets at 7.5–8.3 ppm with coupling constants of 7.5 and 8.6Hz, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide” include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The importance of suitably substituted aryl substituents was evident when the inhibitory activity of similar compounds was compared .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide” can be determined using various analytical techniques. For instance, the melting point of a similar compound was reported to be 162-164°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

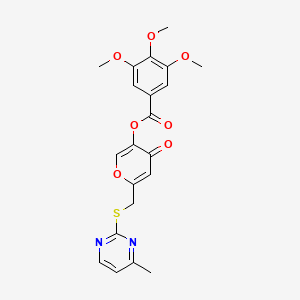

The synthesis and characterization of 1,3,4-oxadiazole derivatives, including methods involving N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide, have been extensively studied. These compounds are typically synthesized through a series of steps involving esterification, hydrazide formation, and final cyclization to yield 1,3,4-oxadiazole cores. The structures of these compounds are confirmed using spectral studies such as IR, 1H NMR, and 13C NMR, alongside single-crystal X-ray diffraction methods for three-dimensional molecular confirmation (Karanth et al., 2019).

Biological Activities

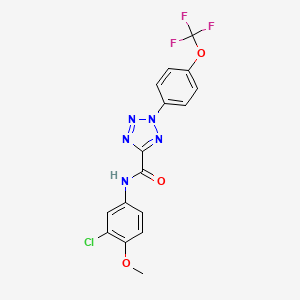

1,3,4-oxadiazole derivatives exhibit a range of biological activities, including anticancer and antibacterial properties. For instance, certain derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021). Additionally, other studies have focused on the synthesis and screening of 1,3,4-oxadiazole derivatives for antimicrobial activities, revealing their efficacy against various bacterial strains and highlighting their potential as antibacterial agents (Rehman et al., 2013).

Potential Therapeutic Applications

The investigation into the therapeutic applications of 1,3,4-oxadiazole derivatives encompasses not only their anticancer and antimicrobial properties but also their potential in treating other diseases. For example, some derivatives have been evaluated for their antitubercular activities against Mycobacterium tuberculosis, demonstrating promising lead molecules for further drug development (Nayak et al., 2016). Moreover, the synthesis of N-substituted derivatives of 1,3,4-oxadiazoles has been explored for Alzheimer’s disease treatment, indicating their potential as new drug candidates based on enzyme inhibition activity against acetylcholinesterase (Rehman et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3S/c19-14-8-6-12(7-9-14)15(23)11-26-18-22-21-16(25-18)10-20-17(24)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDJMPJMGKLCIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)

![(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2783767.png)

![5-Methyl-2-piperidino[1,6]naphthyridine](/img/structure/B2783770.png)

![1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B2783772.png)

![Ethyl 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2783773.png)

![3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2783779.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2783784.png)